m-3M3FBS

描述

m-3M3FBS is an activator of phospholipase C (PLC). It stimulates superoxide generation, Ca2+ release, and inositol phosphate release in a variety of cell types . It also inhibits the growth of U937 and THP-1 cells . This compound affects calcium homeostasis independently of PLC activation .

Molecular Structure Analysis

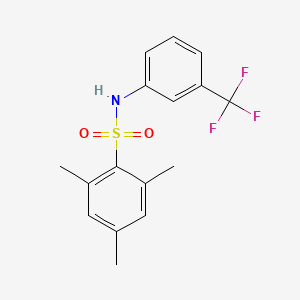

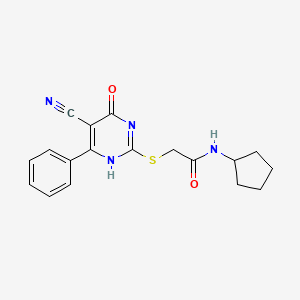

The molecular structure of this compound is represented by the empirical formula C16H16F3NO2S . Its molecular weight is 343.36 .

Chemical Reactions Analysis

This compound stimulates superoxide generation, Ca2+ release, and inositol phosphate formation in a variety of cell types .

Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 114-114.8 °C (lit.) . It is soluble in DMSO at a concentration greater than 20 mg/mL .

科学研究应用

肿瘤细胞凋亡:m-3M3FBS 诱导人肾癌 Caki 癌细胞和多种其他癌细胞类型凋亡。凋亡涉及亚-G1 期积累、DNA 片段化、XIAP 下调、caspase 活化和细胞内钙信号传导。this compound 似乎可以克服癌细胞中 Bcl-2 或 c-FLIPs 的抗凋亡作用,表明其作为癌症治疗剂的潜力 (Jung 等,2007)。

磷脂酶 C (PLC) 的直接刺激:从超过 10,000 种化合物中筛选得到,this compound 直接刺激 PLC 活性,无细胞类型特异性。它增强了超氧化物生成活性,表明其在研究 PLC 活化和介导的细胞信号传导中的潜在用途 (Bae 等,2003)。

对钙稳态的影响:this compound 独立于其 PLC 活化影响 Ca2+ 稳态。它导致人神经母细胞瘤 SH-SY5Y 细胞中 Ca2+ 缓慢升高,表明其对各种细胞功能至关重要的细胞钙信号通路的潜在影响 (Krjukova 等,2004)。

对白血病细胞的影响:this compound 诱导白血病细胞凋亡,特别是在 U937 和 THP-1 细胞系中。这种凋亡涉及染色质浓缩、DNA 片段化和一系列分子变化,如 Bcl-2 下调、Bax 上调、细胞色素 c 释放和 caspase 活化。它在诱导癌细胞凋亡的同时不损伤原代单核细胞的能力表明其治疗潜力 (Lee 等,2005)。

对血管平滑肌反应的生理影响:this compound 通过增加来自细胞内和细胞外储存的钙流入来增加血管平滑肌反应。虽然这表明血压升高的可能性,但它也突出了钙离子在凋亡途径中的重要性,表明需要进行分子修饰以利用其治疗潜力而没有不良影响 (Grześk 等,2016)。

作用机制

Target of Action

The primary target of m-3M3FBS is Phospholipase C (PLC) . PLC is a crucial enzyme required for effective signal transduction and leukocyte activation . It plays a pivotal role in the conversion of extracellular stimuli into intracellular signals that result in leukocyte activation .

Mode of Action

This compound is a potent activator of PLC . It directly stimulates PLC activity, leading to a series of intracellular changes . The activation of PLC by this compound enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines .

Biochemical Pathways

The activation of PLC by this compound affects several biochemical pathways. It enhances the production of IFN-γ and IL-12 while inhibiting the production of pro-septic TNF-α and IL-1β . This modulation of cytokine production can influence the progression of inflammatory diseases like sepsis . Furthermore, this compound stimulates the PLC-mediated intracellular calcium release, inositol phosphates production, and superoxide generation .

Pharmacokinetics

It’s known that this compound can be effectively used in vivo, as demonstrated in a mouse sepsis model .

Result of Action

The activation of PLC by this compound has several molecular and cellular effects. It significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model . It also induces apoptosis in certain cell types, such as monocytic leukemia cells .

Action Environment

It’s known that this compound can exert its effects in various cell types, indicating its broad applicability .

安全和危害

m-3M3FBS is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is not classified as a hazardous substance or mixture .

未来方向

m-3M3FBS has been used for MAP kinase assay in 293T cells . It has also been used for intracellular calcium analysis . Furthermore, it has been used (at a concentration of 1 μM) as a PLC activator for sensitizing TRPA1 in HEK293t cells . In a study, this compound was shown to reverse the progression of toxic shock by triggering multiple protective downstream signaling pathways to maintain organ function, leukocyte survival, and to enhance microbial killing .

生化分析

Biochemical Properties

m-3M3FBS stimulates superoxide generation in human neutrophils, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines . It interacts with PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate by all PLC isoforms .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PLC, leading to enzyme activation and changes in gene expression . It exerts its effects at the molecular level by enhancing the bactericidal activity and hydrogen peroxide production of mouse neutrophils .

Metabolic Pathways

This compound is involved in the phosphoinositide pathway, where it interacts with PLC to hydrolyze phosphatidylinositol bisphosphate . This could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl]acetic acid;hydrochloride](/img/structure/B7737130.png)

![2-[(6,7-Dimethoxyquinazolin-4-yl)amino]-4-ethylsulfonylphenol;hydrochloride](/img/structure/B7737133.png)

![2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl 4-chlorobenzoate](/img/structure/B7737158.png)

![2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl isonicotinate](/img/structure/B7737162.png)